N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1040648-51-8
VCID: VC7269903
InChI: InChI=1S/C18H19ClN4O2S/c19-13-4-1-2-5-14(13)20-16(24)6-3-11-26-17-10-9-15(22-23-17)21-18(25)12-7-8-12/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,20,24)(H,21,22,25)
SMILES: C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C18H19ClN4O2S
Molecular Weight: 390.89

N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1040648-51-8

Cat. No.: VC7269903

Molecular Formula: C18H19ClN4O2S

Molecular Weight: 390.89

* For research use only. Not for human or veterinary use.

N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide - 1040648-51-8

Specification

CAS No. 1040648-51-8
Molecular Formula C18H19ClN4O2S
Molecular Weight 390.89
IUPAC Name N-[6-[4-(2-chloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C18H19ClN4O2S/c19-13-4-1-2-5-14(13)20-16(24)6-3-11-26-17-10-9-15(22-23-17)21-18(25)12-7-8-12/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,20,24)(H,21,22,25)
Standard InChI Key AULPHMMJNIWDPB-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=CC=C3Cl

Introduction

N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of carboxamides. It features a unique arrangement of functional groups, including a pyridazine ring, a cyclopropane moiety, and a chlorophenyl group, which contribute to its chemical properties and potential biological activities. This compound is notable for its structural complexity and potential applications in medicinal chemistry.

Synthesis

The synthesis of N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide likely involves multiple steps, including the formation of key intermediates. The process may start with the preparation of the pyridazine and cyclopropane derivatives, followed by their coupling with the chlorophenyl moiety. Various organic reactions, such as nucleophilic substitution and condensation reactions, could be employed.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of the chlorophenyl group and the pyridazine ring suggests it could interact with specific enzymes or receptors, making it a candidate for further research in therapeutic applications.

Characterization Techniques

Characterization of N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide would typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine its structural integrity.

  • Mass Spectrometry: To confirm its molecular weight and purity.

  • X-ray Crystallography: To provide detailed structural information.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N-(6-((4-((2-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamideC18H19ClN4O2S390.91040648-51-8
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamideC19H17FN4O2S2416.51040648-92-7
N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamideC17H17N5O3S2403.48Not specified

This comparison highlights the structural diversity within related compounds, each with unique potential applications based on their functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator